Dipotassium hexafluorotitanate

Overview

Description

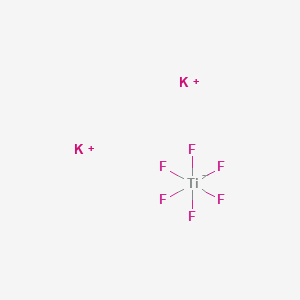

Dipotassium hexafluorotitanate (K2TiF6) is a chemical compound composed of two potassium atoms, one titanium atom, and six fluorine atoms. It is a salt-like compound that has been used for various purposes in scientific research and applications. K2TiF6 has been studied for its potential to act as a catalyst for chemical reactions, as well as for its ability to interact with other molecules in a variety of ways. The compound is also known for its high solubility in water and its ability to form strong bonds with other molecules.

Scientific Research Applications

Göbel's (2000) study on dipotassium hexafluorotitanate involves growing crystals from an aqueous solution and refining the crystal structure with anisotropic displacement parameters. The research presents details on the coordination of Ti4+ and K+ in the crystal structure and discusses the dispersion of birefringence (Göbel, 2000).

Smrc̆ok et al. (2008) optimized the structure of dipotassium tantalum heptafluoride using solid-state DFT (density functional theory) calculations and synchrotron X-ray powder diffraction. This study demonstrates the utility of DFT methods for structure determination in cases of corrosive samples (Smrc̆ok et al., 2008).

Herring, Lin, and Mustafa (1970) investigated the electron spin resonance and electronic structure of the fluoromalonyl radical formed from dipotassium difluoromalonate. Their study provides insights into the fluorine hyperfine couplings in radicals (Herring et al., 1970).

Edwards (1972) reported on the crystal structure of dipotassium aquopentafluoroferrate(III), providing detailed insights into its monoclinic space-group, bond lengths, and angles, as well as the hydrogen bonding network in the crystal (Edwards, 1972).

Saada et al. (2003) discussed the microwave-assisted hydrothermal synthesis of dipotassium trizirconium oxide dodecafluoride and its crystallographic properties. This study provides an example of alternative synthesis methods for complex fluorides (Saada et al., 2003).

England et al. (1993) examined the use of dipotassium EDTA as an anticoagulant in hematologic testing. This research highlights the solubility and effects of different potassium salts on blood cell size (England et al., 1993).

Safety and Hazards

Dipotassium hexafluorotitanate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Sens. 1 . It is harmful if swallowed and causes serious eye damage . It is recommended to avoid contact with skin, eyes, or clothing and to use personal protective equipment as required . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

K2TiF6K_2TiF_6K2TiF6

. This compound has a variety of applications, including use as an analytical reagent, in the manufacture of titanic acid and metallic titanium, and as a catalyst for polypropylene synthesis .Target of Action

For example, it reacts with sodium to form titanium, potassium monofluoride, and sodium monofluoride .

Mode of Action

The compound’s mode of action is largely dependent on its chemical properties. It reacts with sodium to form titanium, potassium monofluoride, and sodium monofluoride . This reaction is an example of how potassium hexafluorotitanate interacts with other substances.

Biochemical Pathways

For instance, it can act as a catalyst in the synthesis of polypropylene .

Pharmacokinetics

It is known to be soluble in hot water and slightly soluble in cold water and inorganic acid .

Result of Action

The result of potassium hexafluorotitanate’s action depends on its application. In the manufacture of titanic acid and metallic titanium, it contributes to the formation of these substances . As a catalyst in polypropylene synthesis, it facilitates the reaction to produce polypropylene .

Action Environment

The action of potassium hexafluorotitanate can be influenced by environmental factors such as temperature and the presence of other substances. For example, its solubility increases in hot water . Additionally, its reactivity with other substances, such as sodium, can be affected by the concentrations of those substances .

Biochemical Analysis

Biochemical Properties

It is known that the compound can react with sodium to form titanium, potassium monofluoride, and sodium monofluoride

Molecular Mechanism

It is known to react with sodium to form titanium, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

dipotassium;hexafluorotitanium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBCUJUGULOGC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ti-2](F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029740 | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexafluorotitanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16919-27-0 | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[5.6]dodecane](/img/structure/B94616.png)